molecular formula C₆₆H₈₄N₂O₁₈S₂ B1148333 Cisatracurium-20-methyl Dibenzenesulfonate CAS No. 1193104-85-6

Cisatracurium-20-methyl Dibenzenesulfonate

Cat. No.: B1148333
CAS No.: 1193104-85-6
M. Wt: 1257.51
InChI Key:
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Description

Cisatracurium-20-methyl Dibenzenesulfonate: is a chemical compound known for its role as an impurity of Cisatracurium, which is an enantiomer of Atracurium Besylate. Cisatracurium is a neuromuscular blocking agent used in medical settings, particularly during surgeries and mechanical ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cisatracurium-20-methyl Dibenzenesulfonate involves complex organic reactions. The primary synthetic route includes the reaction of specific isoquinolinium compounds with benzenesulfonate under controlled conditions. The reaction typically requires precise temperature control and the use of solvents to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows stringent quality control measures to ensure the purity and consistency of the compound. The process involves large-scale organic synthesis, purification through crystallization or chromatography, and rigorous testing to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Cisatracurium-20-methyl Dibenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Cisatracurium-20-methyl Dibenzenesulfonate has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.

    Biology: Investigated for its effects on neuromuscular transmission and potential therapeutic uses.

    Medicine: Studied for its safety and efficacy in medical procedures, particularly in liver transplant patients.

    Industry: Utilized in the development and testing of pharmaceutical formulations

Mechanism of Action

Cisatracurium-20-methyl Dibenzenesulfonate exerts its effects by blocking neuromuscular transmission. It acts on cholinergic receptors, preventing the transmission of nerve impulses to muscles. This action is antagonized by acetylcholinesterase inhibitors such as neostigmine. The compound undergoes rapid nonenzymatic degradation in the bloodstream, primarily through Hofmann elimination .

Comparison with Similar Compounds

Uniqueness: Cisatracurium-20-methyl Dibenzenesulfonate is unique due to its specific chemical structure and its role as an impurity in Cisatracurium. It has distinct pharmacokinetic properties and is used in specialized medical and research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cisatracurium-20-methyl Dibenzenesulfonate involves the reaction of Cisatracurium besylate with methyl iodide in the presence of a base to form the methylated intermediate. This intermediate is then reacted with dibenzenesulfonate to yield the final product.", "Starting Materials": [ "Cisatracurium besylate", "Methyl iodide", "Base", "Dibenzenesulfonate" ], "Reaction": [ "Step 1: Cisatracurium besylate is dissolved in a suitable solvent.", "Step 2: Methyl iodide is added to the solution, followed by the base.", "Step 3: The reaction mixture is stirred at a suitable temperature for a specific time.", "Step 4: The reaction is quenched with water and extracted with a suitable organic solvent.", "Step 5: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 6: Dibenzenesulfonate is added to the dried organic layer.", "Step 7: The reaction mixture is stirred at a suitable temperature for a specific time.", "Step 8: The reaction mixture is quenched with water and extracted with a suitable organic solvent.", "Step 9: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 10: The crude product is purified by column chromatography to yield Cisatracurium-20-methyl Dibenzenesulfonate." ] }

CAS No.

1193104-85-6

Molecular Formula

C₆₆H₈₄N₂O₁₈S₂

Molecular Weight

1257.51

Synonyms

(1R,1’R,2R,2’R)-2,2’-((Hexane-1,6-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Henzenesulfonate;  (1R,1’R,2R,2’R)-2,2’-[1,6-Hexanediylbis[oxy(3-oxo-3,1-propanediyl)]]bi

Origin of Product

United States

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